

Spectroscopic data of 2-Chloro-4-phenylquinazoline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Chloro-4-phenylquinazoline

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An In-depth Technical Guide to the Spectroscopic Profile of **2-Chloro-4-phenylquinazoline**

Authored by: A Senior Application Scientist

Abstract

2-Chloro-4-phenylquinazoline (CAS No: 29874-83-7) is a pivotal intermediate in advanced organic synthesis, particularly in the development of complex molecular structures for pharmaceuticals and materials science.^[1] Its value lies in the versatile reactivity offered by its quinazoline core, chloro-substituent, and phenyl group.^[1] Accurate structural confirmation and purity assessment of this compound are paramount, necessitating a comprehensive understanding of its spectroscopic characteristics. While this compound is commercially available and utilized in research, a complete, publicly accessible, and consolidated set of its spectral data is not readily available. This guide, therefore, serves as a predictive and interpretive whitepaper. It leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to delineate the expected spectroscopic signature of **2-Chloro-4-phenylquinazoline**. The interpretations are grounded in established spectroscopic theory and comparative analysis with structurally related quinazoline analogues.

Molecular Structure and Analysis

The foundational step in interpreting any spectroscopic data is a thorough analysis of the molecule's structure. **2-Chloro-4-phenylquinazoline** comprises a bicyclic quinazoline system,

a phenyl substituent at position 4, and a chloro-substituent at position 2.

Caption: Structure of **2-Chloro-4-phenylquinazoline**.

The molecule has 9 protons attached to the aromatic systems and a total of 14 carbon atoms, creating a distinct electronic environment that will be reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-9.0 ppm). The nine protons are chemically non-equivalent and should theoretically give rise to nine distinct signals, though some may overlap to form complex multiplets.

Table 1: Predicted ^1H NMR Data for **2-Chloro-4-phenylquinazoline**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.3 - 8.5	d or dd	1H	H-5	Deshielded by proximity to the quinazoline nitrogen (N1) and the anisotropic effect of the phenyl ring.
~8.0 - 8.2	d or dd	1H	H-8	Deshielded due to peri-interaction and proximity to N1.
~7.8 - 8.0	m	2H	H-2', H-6'	Ortho protons of the C4-phenyl ring, deshielded by the quinazoline ring system.
~7.7 - 7.9	ddd	1H	H-7	Part of the ABCD spin system of the benzo-fused ring.
~7.5 - 7.7	ddd	1H	H-6	Part of the ABCD spin system of the benzo-fused ring.

| ~7.4 - 7.6 | m | 3H | H-3', H-4', H-5' | Meta and para protons of the C4-phenyl ring, appearing as a complex multiplet. |

Predicted ^{13}C NMR Spectrum

The molecule possesses 14 carbon atoms, all of which are part of aromatic systems (sp^2 hybridized). A decoupled ^{13}C NMR spectrum is expected to show 12-14 distinct signals, depending on potential signal overlap. The PubChem database entry for this compound indicates that a ^{13}C NMR spectrum has been recorded on a Bruker AC-200 instrument, supporting the existence of experimental data.^[2]

Table 2: Predicted ^{13}C NMR Data for **2-Chloro-4-phenylquinazoline**

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~162 - 165	Quaternary	C-4	Attached to a nitrogen (N3) and the phenyl ring.
~158 - 161	Quaternary	C-2	Attached to two electronegative atoms (N1, N3) and a chlorine atom, causing significant deshielding.
~151 - 153	Quaternary	C-8a	Bridgehead carbon adjacent to N1.
~136 - 138	Quaternary	C-1'	Phenyl carbon attached to the quinazoline ring.
~133 - 135	CH	C-7	Aromatic methine.
~128 - 131	CH	C-2', C-6', C-4'	Phenyl ring carbons.
~128 - 130	CH	C-5	Aromatic methine.
~127 - 129	CH	C-3', C-5'	Phenyl ring carbons.
~126 - 128	CH	C-6	Aromatic methine.
~125 - 127	CH	C-8	Aromatic methine.

| ~121 - 124 | Quaternary | C-4a | Bridgehead carbon. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for **2-Chloro-4-phenylquinazoline**

Frequency Range (cm ⁻¹)	Vibration Type	Intensity	Assignment
3100 - 3000	C-H Stretch	Medium-Weak	Aromatic C-H
1620 - 1580	C=N Stretch	Strong	Quinazoline ring imine bond
1580 - 1450	C=C Stretch	Strong-Medium	Aromatic ring skeletal vibrations
800 - 600	C-Cl Stretch	Strong	Carbon-chlorine bond

| 900 - 675 | C-H Bend | Strong | Aromatic out-of-plane bending |

Interpretation: The IR spectrum is expected to be dominated by absorptions characteristic of its aromatic nature. Key diagnostic peaks include the C=N stretching of the quinazoline ring and the strong C-Cl stretch at lower wavenumbers.^[3] The region above 3000 cm⁻¹ confirms the presence of sp² C-H bonds, distinguishing them from aliphatic sp³ C-H bonds which appear below 3000 cm⁻¹.^[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common, convenient technique for obtaining IR spectra of solid samples.

Caption: Standard workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Formula: $C_{14}H_9ClN_2$ Monoisotopic Mass: 240.05 Da[2]

Key Predicted Features

- **Molecular Ion Peak (M^+):** A prominent peak is expected at m/z 240, corresponding to the intact molecule with the most common isotopes (^{12}C , 1H , ^{35}Cl , ^{14}N).
- **Isotopic Pattern:** The most critical diagnostic feature will be the $M+2$ peak. Due to the natural abundance of chlorine isotopes ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$), the spectrum will exhibit a characteristic pair of peaks for the molecular ion: one at m/z 240 (for $C_{14}H_9^{35}ClN_2$) and another at m/z 242 (for $C_{14}H_9^{37}ClN_2$). The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[5]
- **Fragmentation:** Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

Table 4: Predicted Mass Spectrometry Fragments for **2-Chloro-4-phenylquinazoline**

m/z	Relative Intensity	Predicted Assignment	Rationale
242	~30%	[M+2] ⁺	Molecular ion containing the ³⁷ Cl isotope.
240	~90-100%	[M] ⁺	Molecular ion containing the ³⁵ Cl isotope.
205	Variable	[M-Cl] ⁺	Loss of the chlorine radical.
178	Variable	[M-Cl-HCN] ⁺	Subsequent loss of hydrogen cyanide from the quinazoline ring.

| 102 | Variable | [C₆H₅CN]⁺ | Fragment corresponding to benzonitrile. |

Experimental Protocol: Electron Ionization (EI)-MS

Caption: Standard workflow for EI-Mass Spectrometry.

Conclusion

The structural elucidation of **2-Chloro-4-phenylquinazoline** is reliably achieved through a combination of spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups, particularly the aromatic systems and the C-Cl bond. Finally, mass spectrometry will confirm the molecular weight and, most importantly, provide definitive evidence of the single chlorine atom through its characteristic 3:1 isotopic pattern in the molecular ion peak. This comprehensive spectroscopic profile serves as a benchmark for researchers and scientists to verify the identity and purity of this important synthetic building block.

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